2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Key Functional Groups :
- Isopropyl group
- Phenoxy group
- Piperazine moiety
- Sulfonamide linkage
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anticonvulsant properties. The following mechanisms have been proposed:
- Sodium Channel Modulation : The compound may act as a modulator of voltage-gated sodium channels, which are crucial for neuronal excitability and are often targeted in anticonvulsant therapies .
- Neurotransmitter Receptor Interaction : It is hypothesized that the compound could interact with dopamine and serotonin receptors, influencing mood and seizure thresholds.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant effects of the compound. In studies using animal models, it has been evaluated for its efficacy in preventing seizures.
- Study Design :
- Models used: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.
- Dosage: Various dosages ranging from 30 mg/kg to 300 mg/kg were administered.
Compound | Test Type | Dose (mg/kg) | Efficacy |
---|---|---|---|
This compound | MES | 100 | Moderate Protection |
This compound | PTZ | 300 | Significant Protection |
The results indicated that the compound exhibited moderate protection against seizures in both tests, suggesting its potential as an anticonvulsant agent.
Toxicological Assessment
In addition to efficacy studies, toxicity assessments were performed using the rotarod test to evaluate neurological safety. The findings indicated that:
- At doses up to 300 mg/kg, no significant acute neurological toxicity was observed.
This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with structural analogs. For instance:
- Anticonvulsant Activity : A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, leading to further exploration of derivatives like the one .
- Neuroprotective Effects : Research on piperazine derivatives indicated neuroprotective effects against excitotoxicity, which may be relevant for understanding the protective mechanisms of our compound .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-19(2)20-3-7-22(8-4-20)34-18-25(31)28-21-5-9-23(10-6-21)35(32,33)30-15-13-29(14-16-30)24-17-26-11-12-27-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMZHYDBXTZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.